molecular formula C13H15N5O4 B020144 2'-Deoxy-4-desmethylwyosine CAS No. 101803-00-3

2'-Deoxy-4-desmethylwyosine

Cat. No.: B020144
CAS No.: 101803-00-3
M. Wt: 305.29 g/mol
InChI Key: GYZJVINWRMITKU-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-4-desmethylwyosine: is a modified nucleoside analog with the molecular formula C13H15N5O4 It is a derivative of 2’-deoxyguanosine and is characterized by the absence of a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxy-4-desmethylwyosine can be synthesized from 2’-deoxyguanosine through a series of chemical reactions. One common method involves the use of bromoacetone as a reagent. The reaction typically proceeds under mild conditions, with the bromoacetone reacting with 2’-deoxyguanosine to form the desired product .

Industrial Production Methods: While specific industrial production methods for 2’-deoxy-4-desmethylwyosine are not well-documented, the synthesis generally follows the principles of nucleoside modification. This involves the protection of functional groups, selective reactions at specific positions, and subsequent deprotection steps to yield the final product. The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-4-desmethylwyosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.

Scientific Research Applications

2’-Deoxy-4-desmethylwyosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-deoxy-4-desmethylwyosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the termination of nucleic acid chains or the formation of defective nucleic acids, ultimately affecting cellular processes .

Comparison with Similar Compounds

    2’-Deoxyguanosine: The parent compound from which 2’-deoxy-4-desmethylwyosine is derived.

    2’-Deoxyadenosine: Another nucleoside analog with similar structural features.

    2’-Deoxycytidine: A nucleoside analog used in similar biochemical and medicinal applications.

Uniqueness: 2’-Deoxy-4-desmethylwyosine is unique due to the absence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by altering its interaction with biological targets and improving its pharmacokinetic properties .

Properties

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZJVINWRMITKU-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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